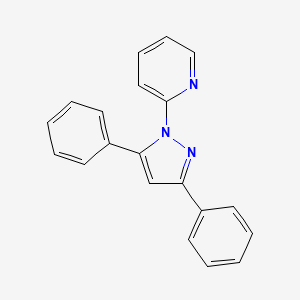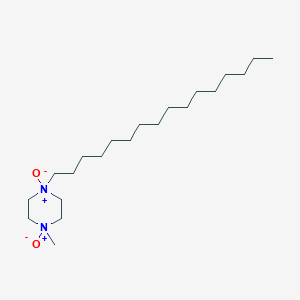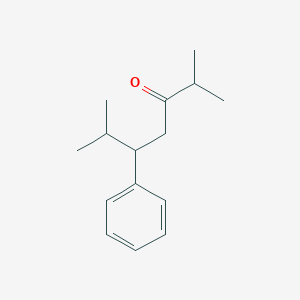
2,6-Dimethyl-5-phenylheptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5-phenylheptan-3-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is notable for its branched structure, which includes a phenyl group and two methyl groups attached to a heptane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-phenylheptan-3-one can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of this compound with a suitable Grignard reagent, followed by hydrolysis, can yield the desired ketone . The reaction typically requires anhydrous conditions and a non-protic solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-5-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2,6-Dimethyl-5-phenylheptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylheptan-3-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.
5-Phenylheptan-3-one: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-phenylheptan-3-one: Similar structure but with a different position of the phenyl group, leading to variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-5-phenylheptan-3-one is unique due to its specific combination of functional groups and branched structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
| 83237-38-1 | |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2,6-dimethyl-5-phenylheptan-3-one |
InChI |
InChI=1S/C15H22O/c1-11(2)14(10-15(16)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
Clé InChI |
VMULNJDQXGXKHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


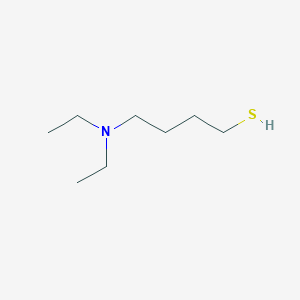
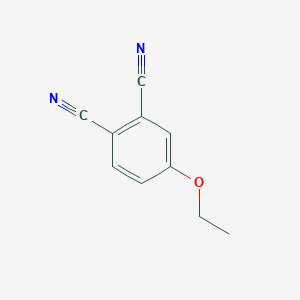


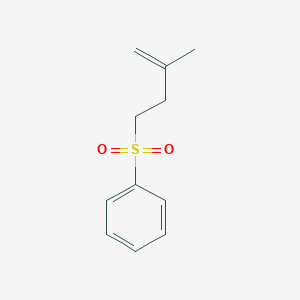
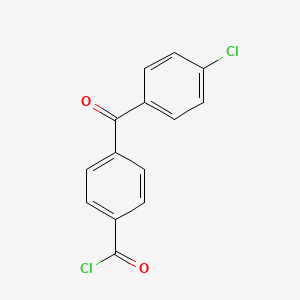
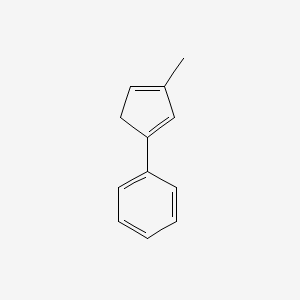
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)
